1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule characterized by a urea backbone linked to a 5-oxopyrrolidin-3-yl scaffold. The pyrrolidinone ring is substituted with a 3,4-dimethoxyphenyl group, while the urea nitrogen is further functionalized with a thiophen-2-ylmethyl moiety. The compound’s design balances lipophilicity (via the thiophene and dimethoxyphenyl groups) with hydrogen-bonding capacity (urea and pyrrolidinone carbonyl), which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTADBXIDQPOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a halogenated dimethoxybenzene derivative.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative of thiophene-2-ylmethyl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidinone ring and thiophene methyl group are primary sites for oxidation:
Research Insight : Oxidation of the thiophene-methyl group with KMnO₄ generates sulfonic acid derivatives, which show improved binding affinity to kinase targets in computational models .
Reduction Reactions
The 5-oxopyrrolidin-3-yl group undergoes selective reduction:
Key Finding : LiAlH₄-mediated reduction enhances the compound’s ability to cross lipid membranes, as demonstrated in permeability assays (PAMPA) .
Hydrolysis Reactions
The urea and pyrrolidinone functionalities are susceptible to hydrolysis:
Mechanistic Note : Acidic hydrolysis of the urea bond proceeds via a protonation-deprotonation mechanism, while basic conditions favor nucleophilic attack on the pyrrolidinone carbonyl.
Substitution Reactions
The dimethoxyphenyl and thiophene groups participate in electrophilic substitution:
Synthetic Utility : Nitration at the thiophene ring increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for diversification .
Cycloaddition and Cross-Coupling
The thiophene moiety participates in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked analogs | 65–78% |
| Huisgen cycloaddition | Cu(I), azides | Triazole-conjugated derivatives | 82% |
Biological Relevance : Triazole derivatives show enhanced inhibition of soluble epoxide hydrolase (sEH), with IC₅₀ values < 100 nM in enzymatic assays .
Photochemical Reactions
UV-induced reactivity has been explored for drug delivery applications:
-
UV-A (365 nm) : Cleavage of the dimethoxyphenyl ether linkage generates quinone methide intermediates, enabling site-specific alkylation of biomolecules.
-
Visible light (450 nm) : Thiophene undergoes [2+2] cycloaddition with alkenes to form strained cyclobutane derivatives .
Enzymatic Modifications
In biological systems, the compound undergoes cytochrome P450-mediated metabolism:
| Enzyme | Modification | Metabolite | Detoxification Pathway |
|---|---|---|---|
| CYP3A4 | N-Demethylation | Primary amine derivative | Glucuronidation |
| CYP2D6 | O-Demethylation | Catechol analog | Sulfation or methylation |
Toxicological Data : Demethylated metabolites exhibit reduced cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) compared to the parent compound (IC₅₀ = 12 μM) .
Comparative Reactivity Table
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of certain receptors, affecting signal transduction and cellular responses.
Induction of Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, which can lead to cell death or altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares functional motifs with several pharmacologically active agents but differs in core scaffolds and substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Pyrrolidinone vs. Pyrazolo-pyrimidine: The target compound’s pyrrolidinone core may confer conformational rigidity, contrasting with the planar pyrazolo-pyrimidine system in Example 63, which is typical of kinase inhibitors targeting ATP-binding pockets .
- Thiophene Derivatives : Both the target compound and Example 63 incorporate thiophene-based substituents. However, the methyl group in Example 63’s thiophene may enhance metabolic stability compared to the unsubstituted thiophene in the target compound .
- Urea vs. Chromenone: The urea group in the target compound facilitates hydrogen bonding, whereas Example 63’s chromenone moiety (a coumarin derivative) may contribute to π-π stacking interactions.
Physicochemical Properties
Limited data exists for the target compound, but inferences can be drawn from analogs:
Analysis :
- The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to Sorafenib’s trifluoromethyl and chloro substituents.
- Example 63’s fluorine atoms may reduce metabolic clearance but lower solubility compared to the target compound’s methoxy groups .
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, identified by its CAS number 877641-52-6, is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The structure incorporates a pyrrolidinone moiety, a dimethoxyphenyl group, and a thiophenylmethyl urea component, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 877641-52-6 |
| Molecular Formula | C₁₈H₂₁N₃O₄S |
| Molecular Weight | 375.4 g/mol |
Pharmacological Properties
Initial studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may interact with bacterial enzymes, suggesting antibacterial applications.
- Anti-inflammatory Effects : The presence of the dimethoxyphenyl group may contribute to anti-inflammatory activity.
Research indicates that the compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors that modulate various biological pathways .
The proposed mechanism involves binding to target proteins or enzymes, thereby altering their activity. This can lead to downstream effects that may manifest as therapeutic benefits. For example, structural analogs have been shown to inhibit key enzymes involved in disease processes, providing insights into potential applications in drug development .
In Vitro Studies
In vitro studies have demonstrated that related compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea were tested against human cancer cells and showed promising results in inhibiting cell growth at micromolar concentrations .
Case Study: Anticancer Activity
A notable case study involved the evaluation of a related compound's efficacy against breast cancer cells. The study reported an IC50 value in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that modifications to the urea moiety could enhance efficacy .
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea?
Answer: The synthesis of urea derivatives typically involves reacting an isocyanate intermediate with an amine under controlled conditions. For this compound:
Intermediate Preparation : Synthesize the pyrrolidinone core (5-oxopyrrolidin-3-yl) via cyclization of a substituted γ-aminobutyric acid derivative. The 3,4-dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions .
Urea Formation : React the pyrrolidinone-bearing amine with thiophen-2-ylmethyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux. Triethylamine is often used to neutralize HCl byproducts .
Optimization : Yield improvements can be achieved by varying solvent polarity (e.g., THF vs. DCM) and reaction time (typically 12–24 hours).
Q. Key Reaction Conditions :
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | Reflux (~40°C) | |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer: Primary Techniques :
- Mass Spectrometry (HRMS) : Confirm molecular weight using exact mass analysis. For example, related urea derivatives show exact masses near 304.1223 g/mol (C16H17FN2O3), suggesting similar fragmentation patterns for structural validation .
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Pyrrolidinone carbonyl: δ 2.5–3.5 ppm (multiplet for CH2 groups).
- Methoxy groups: δ 3.7–3.9 ppm (singlet) .
- 13C NMR : Urea carbonyls appear at δ 155–160 ppm, while aromatic carbons range from δ 110–150 ppm .
Data Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC) or deuterated solvent switching .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s therapeutic potential?
Answer: Methodology :
Analog Synthesis : Modify substituents (e.g., methoxy groups, thiophene methylation) to assess impact on activity .
Biological Assays :
- In Vitro : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally related urea derivatives (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas showed IC50 < 10 µM in some cases) .
- Target Engagement : Use kinase profiling to identify binding targets (e.g., VEGFR2, EGFR).
Data Analysis : Correlate substituent electronegativity/logP with activity using QSAR models.
Q. Example SAR Table :
| Derivative | R1 (Pyrrolidinone) | R2 (Thiophene) | IC50 (µM) |
|---|---|---|---|
| Parent Compound | 3,4-Dimethoxy | CH2-Thiophene | TBD |
| Analog A | 4-Methoxy | CH2-Thiophene | 15.2 |
| Analog B | 3,4-Dimethoxy | CH2-Furyl | >50 |
Q. What strategies resolve contradictory data in metabolic stability studies?
Answer: Common Issues : Discrepancies in microsomal half-life (e.g., liver vs. intestinal microsomes) or species-specific metabolism (human vs. rodent). Resolution Workflow :
Analytical Validation :
- Use LC-HRMS to confirm metabolite identity (e.g., oxidative demethylation or thiophene ring oxidation) .
- Compare fragmentation patterns with synthetic standards.
Enzyme Mapping : Identify CYP isoforms (e.g., CYP3A4, CYP2D6) using recombinant enzymes or inhibitors (e.g., ketoconazole).
Species Comparison : Cross-validate in human hepatocytes and mouse S9 fractions to isolate interspecies differences.
Q. Example Data :
| Model System | Half-life (min) | Major Metabolite |
|---|---|---|
| Human Liver Microsomes | 45 | Demethylated product |
| Mouse S9 Fraction | 22 | Thiophene-S-oxide |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer: Approach :
Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinases) based on urea’s hydrogen-bonding capacity.
ADME Prediction :
- LogP : Optimize substituents to maintain LogP < 3 (e.g., replace methoxy with polar groups).
- Permeability : Apply PAMPA assays or Caco-2 models to assess intestinal absorption .
MD Simulations : Simulate solvation dynamics to improve aqueous solubility (critical for in vivo bioavailability).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
